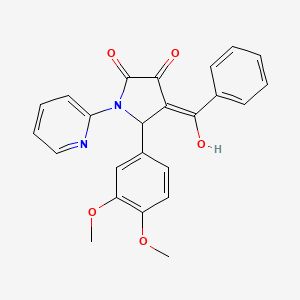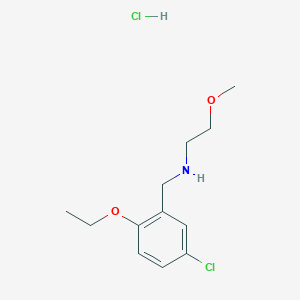![molecular formula C21H27N3O2 B5369264 N-[3-(4-methoxyphenyl)propyl]-6-(2-methylpyrrolidin-1-yl)nicotinamide](/img/structure/B5369264.png)
N-[3-(4-methoxyphenyl)propyl]-6-(2-methylpyrrolidin-1-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-methoxyphenyl)propyl]-6-(2-methylpyrrolidin-1-yl)nicotinamide, commonly known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 is a nicotinic acetylcholine receptor agonist, which means that it can activate certain receptors in the brain and peripheral nervous system.
Mechanism of Action
MP-10 acts on nicotinic acetylcholine receptors, which are located in the brain and peripheral nervous system. These receptors play a crucial role in various physiological and pathological processes, including learning and memory, attention, mood regulation, and addiction. MP-10 binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects
MP-10 has been shown to have several biochemical and physiological effects. It increases the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters involved in the regulation of mood, cognition, and behavior. MP-10 also enhances the activity of certain brain regions involved in learning and memory, such as the hippocampus and prefrontal cortex. Additionally, MP-10 has been shown to increase the expression of certain genes involved in neuroplasticity, which is the brain's ability to adapt and change in response to environmental stimuli.
Advantages and Limitations for Lab Experiments
One advantage of using MP-10 in lab experiments is that it has a high affinity for nicotinic acetylcholine receptors, making it a potent and selective agonist. This allows researchers to study the specific effects of nicotinic receptor activation on various physiological and pathological processes. However, one limitation of using MP-10 is that it has a relatively short half-life, which means that its effects may not be long-lasting.
Future Directions
There are several potential future directions for research on MP-10. One area of interest is its potential use in treating nicotine addiction. MP-10 has been shown to reduce nicotine self-administration in animal models, suggesting that it may be a promising candidate for the development of new smoking cessation therapies. Another area of interest is its potential use in treating Alzheimer's disease. MP-10 has been shown to enhance cognitive function in animal models of Alzheimer's disease, suggesting that it may be a potential therapeutic agent for this condition. Finally, further research is needed to understand the long-term effects of MP-10 on the brain and peripheral nervous system, as well as its potential for use in treating other neurological and psychiatric disorders.
Synthesis Methods
The synthesis of MP-10 involves several steps, including the reaction of 4-methoxyphenylacetonitrile with propyl magnesium bromide, followed by reaction with 6-bromo-2-methylpyridine, and finally, reaction with nicotinoyl chloride. The product is then purified through column chromatography to obtain MP-10 in high purity and yield.
Scientific Research Applications
MP-10 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and cognitive-enhancing effects in animal models. MP-10 has also been investigated for its potential use in treating nicotine addiction and Alzheimer's disease.
properties
IUPAC Name |
N-[3-(4-methoxyphenyl)propyl]-6-(2-methylpyrrolidin-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16-5-4-14-24(16)20-12-9-18(15-23-20)21(25)22-13-3-6-17-7-10-19(26-2)11-8-17/h7-12,15-16H,3-6,13-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWKHCWQHANLHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C2=NC=C(C=C2)C(=O)NCCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-methylphenoxy)acetyl]azocane](/img/structure/B5369187.png)

![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B5369199.png)
![N~3~-[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]-beta-alaninamide](/img/structure/B5369215.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-N'-(2-furylmethyl)urea](/img/structure/B5369221.png)
![1'-(isoquinolin-1-ylcarbonyl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5369228.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5369231.png)
![4-(4-fluoropiperidin-1-yl)-7-(3-methylbut-2-enoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5369239.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5369247.png)

![3-[2-oxo-2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B5369257.png)
![1-[3-(2-methoxyphenyl)acryloyl]-3-phenylpyrrolidine](/img/structure/B5369269.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5369271.png)
![2-[(5-chloro-2-ethoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5369285.png)